molecular formula C20H21N3O3S B2585387 methyl 4-((2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 2034357-98-5

methyl 4-((2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2585387
CAS No.: 2034357-98-5
M. Wt: 383.47
InChI Key: VTAOQWMDJDFPBW-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl group to a substituted pyrazole-thiophene moiety. Its structure includes:

  • Benzoate ester: A methyl ester at the para position of the benzene ring.
  • Carbamoyl bridge: Connects the benzoate to an ethyl chain.
  • Pyrazole-thiophene system: A 3,5-dimethylpyrazole ring with a thiophen-3-yl substituent at position 4.

While direct pharmacological data are unavailable in the provided evidence, its synthesis and structural determination likely employ crystallographic tools like the SHELX software suite .

Properties

IUPAC Name

methyl 4-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-18(17-8-11-27-12-17)14(2)23(22-13)10-9-21-19(24)15-4-6-16(7-5-15)20(25)26-3/h4-8,11-12H,9-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAOQWMDJDFPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]methoxy}benzoate (LS-03205)

Key Features :

  • Core structure : Benzoate ester linked to a 1,3,4-thiadiazole ring via a methoxy group.
  • Substituents : Phenylcarbamoyl group on the thiadiazole.
  • Molecular formula : C₁₈H₁₅N₃O₄S (MW: 369.40 g/mol) .

Comparison with Target Compound :

Feature Target Compound LS-03205
Heterocycle Pyrazole-thiophene (dual heterocyclic system) 1,3,4-Thiadiazole (two nitrogen, one sulfur)
Linker Ethylcarbamoyl bridge Methoxy group
Aromaticity Thiophene (π-rich) enhances π-π stacking; pyrazole (H-bonding via N atoms) Thiadiazole (electron-deficient, polar)
Molecular Weight ~435.48 g/mol (estimated) 369.40 g/mol
Functional Groups Carbamoyl, methyl ester Phenylcarbamoyl, methyl ester

Implications :

  • The pyrazole-thiophene system in the target compound may offer enhanced hydrophobic interactions compared to the thiadiazole in LS-03205. The ethylcarbamoyl linker could improve conformational flexibility relative to the rigid methoxy group in LS-03205 .

Structural Analog 2: Thiazol-5-ylmethyl Carbamate Derivatives

Key Features (from Pharmacopeial Forum):

  • Core structure : Thiazole ring (five-membered, one sulfur, one nitrogen) with carbamate or urea substituents.
  • Examples: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate. Compounds with hydroperoxypropan-2-yl substituents on thiazole .

Comparison with Target Compound :

Feature Target Compound Thiazole Derivatives
Heterocycle Pyrazole-thiophene Thiazole (sulfur and nitrogen in 1,3-positions)
Electronic Profile Thiophene (electron-rich) may enhance aromatic interactions Thiazole (moderate polarity, hydrogen-bonding capability)
Substituents 3,5-Dimethyl groups on pyrazole; thiophen-3-yl Hydroperoxy, ethoxycarbonyl, and phenyl groups
Bioactivity Not reported in evidence Implied protease inhibition (based on structural motifs)

Implications :

  • Thiazole derivatives often exhibit metabolic stability due to sulfur’s electronegativity, whereas the pyrazole-thiophene system in the target compound may prioritize π-π interactions in biological targets. Hydroperoxy groups in thiazole analogs (e.g., compound m and t ) introduce oxidative reactivity absent in the target compound .

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